Mal-PEG4-OH

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-OH typically involves the reaction of maleimide with a PEG-based alcohol. The reaction is carried out under mild conditions, usually at room temperature, in the presence of a suitable catalyst. The PEG chain length can be varied to obtain different derivatives of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography to remove any impurities and unreacted starting materials .

化学反应分析

Types of Reactions

Mal-PEG4-OH undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The maleimide group reacts with nucleophiles such as thiols to form stable thioether linkages.

Oxidation and Reduction: The PEG chain can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out at a pH between 6.5 and 7.5.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from the reactions of this compound include thioether-linked conjugates when reacted with thiols and various oxidized or reduced forms of the PEG chain .

科学研究应用

Bioconjugation

Mal-PEG4-OH is widely utilized in bioconjugation processes due to its ability to selectively react with thiol groups in proteins and peptides. This property allows for the attachment of various biomolecules, enhancing their functionality and stability.

Key Applications:

- Antibody-Drug Conjugates (ADCs): this compound serves as a linker in ADCs, facilitating the targeted delivery of cytotoxic drugs to cancer cells while minimizing systemic toxicity. The maleimide group reacts with thiols on antibodies, creating stable conjugates that can deliver potent drugs directly to tumors .

- Protein Labeling: Researchers employ this compound for labeling proteins with fluorescent dyes or other markers. This labeling is crucial for tracking proteins in biological systems and studying their interactions .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the pharmacokinetics and biodistribution of therapeutic agents.

Case Study:

- A study demonstrated that PEGylated glucuronide conjugates using this compound exhibited improved stability and reduced immunogenicity compared to non-PEGylated counterparts. This optimization led to enhanced therapeutic efficacy in preclinical models .

Hydrogel Formation

This compound is instrumental in the synthesis of hydrogels that mimic extracellular matrices, which are essential for tissue engineering and regenerative medicine.

Characteristics:

- Fast Gelation: Hydrogels formed with this compound display rapid gelation times (1–5 minutes), making them suitable for in situ applications where quick setting is critical .

- Enhanced Mechanical Properties: Compared to other PEG derivatives, hydrogels utilizing this compound demonstrate superior mechanical properties and cell viability, making them ideal for supporting cell growth and tissue regeneration .

Nanotechnology

In nanotechnology, this compound is employed to create nanoparticles for drug delivery and imaging applications.

Applications Include:

- Targeted Delivery: Nanoparticles conjugated with this compound can be designed to release therapeutic agents in response to specific stimuli, such as pH or enzymatic activity in the tumor microenvironment .

- Imaging Agents: The compound can be used to functionalize nanoparticles for imaging purposes, improving the contrast and specificity of imaging techniques such as MRI or PET scans.

Material Science

This compound is also utilized in the development of new materials with tailored properties for various applications.

Examples:

- Coatings: The compound can be used to modify surfaces of implants or medical devices, enhancing biocompatibility and reducing protein adsorption.

- Smart Materials: Incorporating this compound into polymers allows for the creation of smart materials that can respond to environmental changes, such as temperature or pH shifts.

Table 1: Comparison of Hydrogel Properties

| Property | This compound Hydrogel | PEG-4A Hydrogel | PEG-4VS Hydrogel |

|---|---|---|---|

| Gelation Time | 1–5 minutes | 30–60 minutes | 60 minutes |

| Swelling Ratio | Moderate | High | High |

| Young's Modulus | Low | Higher | Higher |

| Cell Viability | High | Moderate | Low |

Table 2: Applications of this compound

| Application Area | Specific Use Case |

|---|---|

| Bioconjugation | Antibody-drug conjugates |

| Drug Delivery | PEGylated glucuronide conjugates |

| Hydrogel Formation | Tissue engineering hydrogels |

| Nanotechnology | Targeted drug delivery nanoparticles |

| Material Science | Surface modification for implants |

作用机制

Mal-PEG4-OH exerts its effects by acting as a linker in PROTAC molecules. The maleimide group reacts with thiol groups on target proteins, forming a stable thioether linkage. This linkage facilitates the recruitment of E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain enhances the solubility and stability of the PROTAC molecule, improving its efficacy .

相似化合物的比较

Similar Compounds

Mal-PEG2-OH: A shorter PEG chain variant with similar properties but reduced solubility and stability.

Mal-PEG6-OH: A longer PEG chain variant with enhanced solubility and stability but potentially increased steric hindrance.

Uniqueness

Mal-PEG4-OH is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and minimal steric hindrance. This makes it a versatile and widely used linker in the synthesis of PROTACs and other bioconjugates .

生物活性

Mal-PEG4-OH, or Maleimide-Polyethylene Glycol-Hydroxyl, is a synthetic compound widely utilized in biochemical research and pharmaceutical development due to its unique properties. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

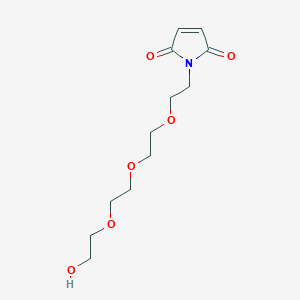

This compound is characterized by a maleimide functional group linked to a polyethylene glycol (PEG) backbone with a hydroxyl terminal group. Its molecular formula is , with a molecular weight of approximately 263.29 g/mol. The presence of the maleimide group enables it to react specifically with thiol-containing biomolecules, forming stable thioether bonds through Michael addition reactions. This property is crucial for creating bioconjugates necessary for various applications in drug delivery and diagnostics .

The primary mechanism of action for this compound revolves around its ability to form covalent bonds with thiol groups present in proteins and peptides. This reaction leads to the formation of stable conjugates that can be utilized in several biological applications:

- Bioconjugation : this compound serves as a linker molecule that facilitates the attachment of drugs or other biomolecules to proteins or nanoparticles, enhancing their therapeutic efficacy and specificity.

- Drug Delivery Systems : By conjugating drugs to proteins or nanoparticles using this compound, researchers can improve drug solubility, stability, and targeted delivery capabilities .

- Biosensors and Microfluidics : The compound can immobilize proteins on surfaces while minimizing nonspecific interactions, which is essential for the development of biosensors.

Biological Activity and Applications

The biological activity of this compound is primarily attributed to its ability to enhance the solubility and stability of conjugated molecules in aqueous environments. The hydrophilic nature of PEG reduces protein aggregation and improves biocompatibility, making it less likely for the body to reject the conjugated molecules. Here are some notable applications:

- Targeted Drug Delivery : this compound is used in drug delivery systems where it links therapeutic agents to targeting moieties, allowing for precise delivery to specific tissues or cells.

- Protein Interaction Studies : Researchers utilize this compound to study protein interactions by conjugating it with various biomolecules, facilitating insights into cellular mechanisms and disease pathways.

- PROTAC Synthesis : It serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to target specific proteins for degradation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on PEG-Maleimide Hydrogels : Research demonstrated that PEG-maleimide hydrogels incorporating this compound exhibited improved reaction efficiency and mechanical properties suitable for regenerative medicine applications. The study showed that these hydrogels could support cell viability and proliferation effectively .

- Drug Delivery Systems : In another study, this compound was employed to enhance the pharmacokinetics of anticancer drugs by improving their solubility and reducing immunogenicity when delivered via nanoparticles.

属性

IUPAC Name |

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c14-4-6-18-8-10-19-9-7-17-5-3-13-11(15)1-2-12(13)16/h1-2,14H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQPEIZPEVDMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。